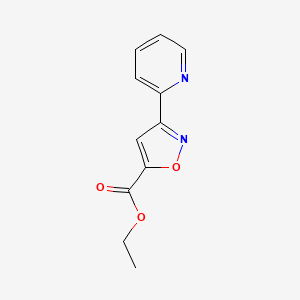
Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate
Cat. No. B8389419
M. Wt: 218.21 g/mol
InChI Key: INRVSAVOMAZAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216972B2
Procedure details


A suspension of ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate (Preparation 63B, 6.25 g, 28.6 mmol), Palladium(II) acetate (1.61 g, 7.16 mmol) and 1-iodopyrrolidine-2,5-dione (12.9 g, 57.3 mmol) in acetonitrile (20 mL) was heated in the microwave for 30 minutes at 120° C. LC/MS analysis indicated that approximately 50% conversion had occurred. Additional 1-iodopyrrolidine-2,5-dione (12.9 g, 57.3 mmol) was added, and the reaction mixture heated for an additional 30 min. at 120° C. The reaction mixture was diluted with acetonitrile (25 mL) and filtered through a plug of Celite. The filtrate was concentrated and purified by silica gel column chromatography using an ISCO setup to afford ethyl 4-iodo-3-(pyridin-2-yl)isoxazole-5-carboxylate (4.00 g, 11.6 mmol, 41%). 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (t, 3H), 4.51 (q, J=7.04 Hz, 2H), 7.44 (ddd, J=7.48, 4.84, 1.32 Hz, 1H), 7.82-7.88 (m, 1H), 7.89-7.94 (m, 1H), and 8.81 (ddd, J=4.18, 1.32, 1.10 Hz, 1H).






Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[O:9][N:8]=1.[I:17]N1C(=O)CCC1=O>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[I:17][C:11]1[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[N:8][O:9][C:10]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C1=NOC(=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
IN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
IN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated for an additional 30 min. at 120° C
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a plug of Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C(=NOC1C(=O)OCC)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 11.6 mmol | |
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
